molecular formula C9H12O4 B2663835 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid CAS No. 2260930-83-2

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B2663835
CAS No.: 2260930-83-2
M. Wt: 184.191
InChI Key: XCKKETBJNAXEHF-UHFFFAOYSA-N
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Description

“2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C11H16O4 . It is also known as ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of the related compound, Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, is solid . The molecular weight is 212.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which includes compounds like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid, has been achieved. This process is significant for synthesizing natural products and their analogs, as demonstrated by the synthesis of various stereoisomers of plakinic acid A. This synthesis involves the stereoselective opening of enantiomerically enriched oxetanes and the conversion of the resulting hydroperoxy alkanols to 1,2-dioxolanes (Dai, Trullinger, Liu, & Dussault, 2006).

Catalysis in Glycerol Condensation

The acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, like 1,3-dioxolans, is a significant chemical process. This transformation has been explored using various solid acids as catalysts, aiming to convert glycerol into novel platform chemicals, which are valuable for their potential applications in industry (Deutsch, Martin, & Lieske, 2007).

Synthesis of Controlled Release Formulations

Research has focused on developing controlled release formulations using chemicals like (2,4-dichlorophenoxy) acetic acid, which are chemically bonded to biodegradable substances. Such formulations aim to reduce pollution and exposure risks, highlighting the importance of 1,3-dioxolans in creating environmentally friendly herbicidal applications (Kowalski, Romanowska, Smol, Silowiecki, & Głazek, 2012).

Investigation of Peroxyl Radicals

Studies have explored the oxidation of organic compounds like ethyne and but-2-yne in the presence of HO and O2, leading to the formation of peroxyl radicals. These radicals are key intermediates in reactions leading to products such as acetic acid, demonstrating the relevance of 1,3-dioxolans in understanding atmospheric chemistry and environmental impact (Maranzana, Barker, & Tonachini, 2008).

Synthesis of Fragrance Compounds

The synthesis of compounds with specific fragrances, such as 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, has been achieved by acetalization reactions. This research demonstrates the potential of 1,3-dioxolans in the fragrance industry and the importance of choosing suitable catalysts to achieve desired product properties (Climent, Velty, & Corma, 2002).

Safety and Hazards

The related compound, Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKKETBJNAXEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(OCCO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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